molecular formula C11H17Br2NO3S B14314490 2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid CAS No. 111992-96-2

2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid

Cat. No.: B14314490
CAS No.: 111992-96-2
M. Wt: 403.13 g/mol
InChI Key: RRFXSUWLFAORCY-UHFFFAOYSA-N
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Description

2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid is a compound that combines a brominated ethanamine with a sulfonic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-bromoethyl)ethanamine typically involves the bromination of diethanolamine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-bromoethyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KCN can yield nitriles, while elimination reactions can produce alkenes .

Scientific Research Applications

2-bromo-N-(2-bromoethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-bromoethyl)ethanamine involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the ethanamine moiety can interact with nucleophiles. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures .

Comparison with Similar Compounds

Similar Compounds

    Diethanolamine: A precursor in the synthesis of 2-bromo-N-(2-bromoethyl)ethanamine.

    Ethanamine, 2-phenoxy-N-(2-phenoxyethyl)-: Another brominated ethanamine derivative.

    2,2’-(acetylimino)diethyl diacetate: A related compound with different functional groups.

Uniqueness

2-bromo-N-(2-bromoethyl)ethanamine is unique due to its combination of brominated ethanamine and sulfonic acid moieties. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

111992-96-2

Molecular Formula

C11H17Br2NO3S

Molecular Weight

403.13 g/mol

IUPAC Name

2-bromo-N-(2-bromoethyl)ethanamine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H9Br2N/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-3-7-4-2-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2

InChI Key

RRFXSUWLFAORCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CBr)NCCBr

Origin of Product

United States

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